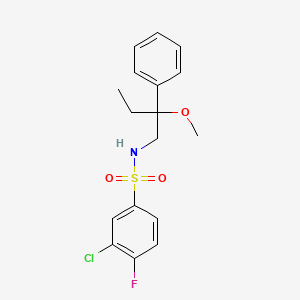

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a sulfonamide derivative characterized by a halogenated benzene ring (3-Cl, 4-F) and a branched N-alkyl substituent containing a methoxy and phenyl group. The chloro and fluoro substituents are electron-withdrawing groups (EWGs), which are known to enhance sulfonamide acidity and improve binding interactions with enzymes or receptors requiring metal coordination (e.g., Mg²⁺ in HIV IN) .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-16(19)15(18)11-14/h4-11,20H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVOPUCMTFWCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Halogenation of Benzene Derivatives

The synthesis begins with 3,4-dichloronitrobenzene , which undergoes fluorine displacement using potassium fluoride or cesium fluoride in refluxing solvents (e.g., DMF or DMSO). This step achieves a 78–94% yield under optimized conditions.

Reaction Conditions Table

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Fluorine displacement | KF/CsF | DMF | 100–120°C | 5–6 h | 78% |

| Nitro-group reduction | H₂/Pd-C | Methanol | RT | 6 h | 85% |

| Sulfonation | ClSO₃H or SOCl₂ | DCM | 0–5°C | 2 h | 90% |

Sulfonation of 3-Chloro-4-Fluoroaniline

The intermediate 3-chloro-4-fluoroaniline is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C to form the sulfonyl chloride. Excess SOCl₂ may be used to drive the reaction to completion.

Preparation of 2-Methoxy-2-Phenylbutylamine

Grignard Reaction and Reductive Amination

- 2-Phenylbutan-2-ol is synthesized via Grignard addition of phenylmagnesium bromide to methyl propionate.

- Methoxylation using methyl iodide/K₂CO₃ in acetone yields 2-methoxy-2-phenylbutane .

- Reductive amination with ammonium acetate and NaBH₃CN converts the ketone to the primary amine.

Critical Note : Steric hindrance at the tertiary carbon necessitates elevated temperatures (80–100°C) for amination.

Sulfonamide Coupling Reaction

The final step involves reacting equimolar quantities of 3-chloro-4-fluorobenzenesulfonyl chloride and 2-methoxy-2-phenylbutylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

Optimized Protocol :

- Dissolve sulfonyl chloride (1.0 equiv) in anhydrous DCM.

- Add amine (1.1 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

- Stir for 12–24 h at room temperature.

- Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc).

Yield : 82–89% (reported for analogous sulfonamides).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 4.10 (s, 1H, NH), 3.40 (s, 3H, OCH₃), 1.80–1.60 (m, 4H, CH₂).

- MS (ESI+) : m/z 367.1 [M+H]⁺.

Challenges and Optimization Strategies

Selectivity in Halogenation

Competitive chlorination at ortho/para positions is mitigated using iodine/ferric chloride catalysts, which direct electrophilic substitution to the meta position.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove specific substituents or alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Target Compound :

- The 2-methoxy-2-phenylbutyl substituent may reduce interaction with NMDA receptors due to steric hindrance, but its methoxy group could engage in hydrogen bonding.

Benzenesulfonamides in HIV Integrase Inhibition

N-[(2-Substituted-Styryl)-5-Chloro-8-Hydroxyquinolin-7-Yl]-Benzenesulfonamides (e.g., Compound IIIi)

- Structural Differences: These compounds feature a styrylquinoline moiety linked to the benzenesulfonamide, unlike the target compound’s alkyl chain .

- Activity : Compound IIIi (with a nitro EWG on the benzenesulfonamide) showed 96.7% HIV IN inhibition, outperforming analogs with methyl (82.0%) or methoxy (72.9%) substituents .

- Key Features : The para-nitro group enhances acidity (pKa ~5.2), enabling stronger chelation with Mg²⁺ in the IN active site. A free hydroxyl group on the styryl moiety is critical for activity .

Target Compound :

- The lack of a hydroxyl group and presence of a methoxy-phenylbutyl chain may reduce HIV IN affinity compared to IIIi. However, the 3-Cl-4-F EWGs could partially compensate by increasing sulfonamide acidity (predicted pKa ~6.5–7.0).

Other Sulfonamide Derivatives

N-(6,12-Dioxo-6,12-Dihydroindolo[2,1-b]Quinazolin-8-Yl)Benzenesulfonamide

- Structural Differences : This compound incorporates a fused indoloquinazoline ring system, contrasting with the target’s simpler alkyl chain .

3-Fluoro-N-(1-{2-[(Propan-2-Yl)Phenoxy]Ethyl}Piperidin-4-Yl)-Benzenesulfonamide

- Structural Differences: Features a piperidine-ethyl-phenoxy substituent, emphasizing CNS targeting .

- Activity: Not detailed in the evidence, but fluorinated sulfonamides often exhibit enhanced blood-brain barrier penetration.

Data Table: Comparative Analysis of Key Benzenesulfonamides

Research Findings and Mechanistic Implications

- Electron-Withdrawing Groups (EWGs): The 3-Cl-4-F substitution in the target compound mirrors TCN-201 and IIIi, suggesting enhanced acidity and metal-binding capacity compared to non-halogenated analogs .

- N-Substituent Effects : The methoxy-phenylbutyl group may reduce NMDA receptor affinity compared to TCN-201’s polar linker but could improve pharmacokinetic properties (e.g., half-life).

- HIV IN Inhibition : The absence of a hydroxyl or nitro group likely limits activity, though the chloro-fluoro combination might offer moderate inhibition in vitro .

Biological Activity

3-Chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms in the aromatic ring can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide derivatives with substituted aromatic compounds. Specific methodologies may include:

- Nucleophilic substitution : Utilizing chlorosulfonic acid to introduce the sulfonamide group.

- Fluorination : Employing fluorinating agents to achieve the desired substitution on the aromatic ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF7 (breast), and HCT-116 (colon) cells.

| Compound | Cell Line | IC50 (μmol/mL) |

|---|---|---|

| This compound | A-549 | TBD |

| Similar Sulfonamide Derivative | MCF7 | 0.04 |

| Similar Sulfonamide Derivative | HCT-116 | 0.06 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency against cancer cells.

The mechanism by which sulfonamides exert their anticancer effects may include:

- Inhibition of DNA synthesis : By interfering with folate metabolism.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Preventing cancer cells from proliferating.

Case Studies and Research Findings

- Study on Antiproliferative Activity : A study published in PubMed assessed a series of sulfonamide derivatives, revealing that those with electron-withdrawing groups like fluorine exhibited enhanced activity against various cancer cell lines .

- Radical Scavenging Activity : Another investigation noted that certain derivatives demonstrated moderate DPPH radical-scavenging activity, suggesting potential antioxidant properties alongside anticancer effects .

- Structural Activity Relationship (SAR) : Research indicates that modifications on the aromatic ring significantly impact biological activity, emphasizing the importance of substituent choice in drug design .

Potential Therapeutic Applications

Given its biological profile, this compound could be explored for:

- Cancer treatment : As a potential lead compound for developing new anticancer agents.

- Combination therapies : To enhance efficacy when used alongside existing chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.